methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include:
- C5 substitution: A bulky 4-tert-butylphenyl group, which enhances steric hindrance and influences molecular packing in crystalline states.
- C2 substitution: An ethyl group, distinguishing it from methyl or benzylidene derivatives.
- C7 substitution: A methyl group, common in this class to modulate electronic effects.
- Ester moiety: A methyl carboxylate at C6, critical for solubility and intermolecular interactions.
Thiazolopyrimidines are studied for antitumor, antimicrobial, and antifungal activities, with substituents dictating pharmacological and physicochemical properties .
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O3S/c1-7-15-18(24)23-17(13-8-10-14(11-9-13)21(3,4)5)16(19(25)26-6)12(2)22-20(23)27-15/h8-11,15,17H,7H2,1-6H3 |
InChI Key |
YBKDVIWUKSEAPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Traditional Multi-Step Synthesis Approaches
Core Thiazolopyrimidine Formation via Biginelli Reaction
The thiazolopyrimidine core is typically constructed using a modified Biginelli reaction, a one-pot multicomponent process involving thiourea, β-keto esters, and aldehydes. For the target compound, ethyl acetoacetate reacts with 4-tert-butylbenzaldehyde and thiourea under acidic conditions to form a dihydropyrimidinone intermediate. Cyclization with 1,2-dibromoethane introduces the thiazole ring, yielding the thiazolopyrimidine scaffold. Critical parameters include:
- Catalyst : Hydrochloric acid or p-toluenesulfonic acid (10–15 mol%).
- Solvent : Ethanol or dimethylformamide (DMF).
- Temperature : Reflux (80–90°C) for 6–8 hours.
- Yield : 65–72% after recrystallization from acetone-water.
The regioselectivity of the thiazole fusion is confirmed via $$ ^1H $$-NMR spectroscopy, with the H-1 proton of the sugar moiety (if present) appearing at 7.20–7.45 ppm (sp$$ ^2 $$ hybridization).
Ethyl and Methyl Substituent Installation
Introduction of the 2-ethyl and 7-methyl groups occurs via nucleophilic substitution or alkylation. For example, treatment of the thiazolopyrimidine intermediate with ethyl iodide in the presence of potassium carbonate (K$$ _2 $$CO$$ _3 $$) in DMF at 90°C for 3 hours installs the ethyl group at position 2. Methylation at position 7 is achieved using methyl triflate under inert conditions, yielding 85–90% conversion.
Table 1: Optimization of Alkylation Conditions
| Position | Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 2 | Ethyl iodide | K$$ _2 $$CO$$ _3 $$ | DMF | 90°C | 78 |
| 7 | Methyl triflate | NaH | THF | 0°C → RT | 92 |
Microwave-Assisted Synthesis for Enhanced Efficiency
Accelerated Cyclization and Functionalization
Microwave irradiation significantly reduces reaction times and improves yields for thiazolopyrimidine derivatives. A study demonstrated that cyclization of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile under microwave conditions (150°C, 8 minutes) achieves 88% yield, compared to 42–55% via conventional methods. For the target compound, this approach minimizes decomposition of the tert-butylphenyl moiety, which is prone to oxidation under prolonged heating.
Comparative Analysis of Conventional vs. Microwave Methods
Table 2: Reaction Efficiency Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 hours | 8 minutes |
| Yield (%) | 55 | 88 |
| Purity (HPLC) | 92% | 98% |
Microwave conditions also enhance the regioselectivity of subsequent acetylations, as evidenced by the absence of positional isomers in $$ ^13C $$-NMR spectra.
Late-Stage Functionalization and Carboxylation
Esterification at Position 6
The methyl carboxylate group at position 6 is introduced via Steglich esterification. Reaction of the corresponding carboxylic acid intermediate with methanol, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), affords the ester in 75–80% yield. Alternative methods employ acetyl chloride in methanol, though this risks transesterification of sensitive groups.
tert-Butylphenyl Group Stability
The 4-tert-butylphenyl substituent necessitates careful handling due to its susceptibility to electrophilic substitution. Friedel-Crafts alkylation during synthesis is mitigated by using Lewis acids like zinc chloride (ZnCl$$ _2 $$) at 0°C, preserving the tert-butyl group’s integrity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) removes residual tert-butylphenolic byproducts.
Characterization and Quality Control
Spectroscopic Confirmation
- $$ ^1H $$-NMR : The tert-butyl singlet appears at 1.35 ppm (9H), while the ethyl group’s methyl triplet resonates at 1.25 ppm (3H, J = 7.5 Hz).
- IR Spectroscopy : Stretching vibrations at 1745 cm$$ ^{-1} $$ (C=O ester) and 1680 cm$$ ^{-1} $$ (pyrimidinone C=O) confirm functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 448.6 ([M+H]$$ ^+ $$) aligns with the molecular formula C$$ _22 $$H$$ _25 $$N$$ _3 $$O$$ _3 $$S.
Purity Optimization
Recrystallization from toluene-hexane (1:2) yields crystals with >99% purity, as determined by HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiazole ring positions using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in bacterial infections .
Comparison with Similar Compounds
Substituent Variations at C5
The C5 aryl group significantly impacts biological activity and crystallinity. Notable analogs include:
Key Insight : Bulky substituents (e.g., tert-butyl) may reduce solubility but improve binding specificity in biological targets compared to halogenated or smaller aryl groups.
Substituent Variations at C2
The C2 position influences conformational flexibility and electronic properties:
Key Insight : Ethyl groups at C2 provide intermediate steric effects, whereas benzylidene substituents enhance planarity and intermolecular interactions.
Ester Group Variations
The C6 ester moiety (methyl vs. ethyl) affects pharmacokinetics:
Key Insight : Methyl esters may offer shorter half-lives, whereas ethyl esters enhance bioavailability in antimicrobial applications.
Crystallographic and Supramolecular Features
Crystal packing varies with substituents:
Key Insight: Bulky C5 groups may disrupt π-π stacking but introduce novel packing motifs via van der Waals interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of 2-aminothiazole derivatives with β-keto esters or tricarbonylmethane intermediates. For example, highlights the use of ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate as a precursor, with microwave-assisted methods or reflux in polar aprotic solvents (e.g., DMF) improving yields . Substituent introduction (e.g., 4-tert-butylphenyl) may require Suzuki coupling or Friedel-Crafts alkylation post-cyclization.
Q. How should crystallographic data be interpreted to confirm the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. and report R factors < 0.06 and wR factors < 0.18, with mean C–C bond deviations of 0.003–0.004 Å, indicating high precision . Key parameters include:
- Triclinic/P1 symmetry (common for similar derivatives, as in ) .
- Intermolecular interactions : Analyze packing diagrams for hydrogen bonds (e.g., C–H···O) or π-π stacking, which stabilize the crystal lattice .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions (e.g., tert-butylphenyl protons at δ ~1.3 ppm for -C(CH)) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and thiazole ring vibrations (C–S at ~650 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How do substituents (e.g., 4-tert-butylphenyl vs. 4-chlorophenyl) influence the electronic and steric properties of the thiazolo[3,2-a]pyrimidine core?
- Methodology :
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G**) to compare electron density maps and HOMO-LUMO gaps. shows that electron-withdrawing groups (e.g., Cl) reduce π-electron delocalization in the pyrimidine ring, altering reactivity .
- X-ray crystallography : Compare bond lengths (e.g., C–N in the thiazole ring) across derivatives. For example, 4-tert-butylphenyl increases steric bulk, potentially distorting the dihedral angle between the phenyl and pyrimidine rings .
Q. How can contradictory spectral data (e.g., unexpected NOEs in NMR or anomalous XRD results) be resolved?
- Methodology :
- Dynamic NMR : Use variable-temperature -NMR to detect conformational flexibility (e.g., hindered rotation of the tert-butyl group) .
- Twinned crystal analysis : If XRD data has high R factors (>0.06), re-evaluate crystal quality or apply twin-law corrections, as seen in for ethyl 2-(2-acetoxybenzylidene) derivatives .
Q. What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
